Hydron;propanedioate

Übersicht

Beschreibung

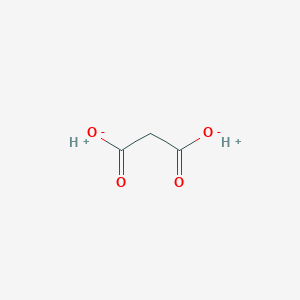

Hydron;propanedioate, also known as malate, is a dicarboxylic acid that is commonly found in nature. It is a key intermediate in the citric acid cycle and plays a vital role in energy metabolism. Malate has been extensively studied for its various biochemical and physiological effects, making it an important molecule in the field of biochemistry.

Wissenschaftliche Forschungsanwendungen

Catalytic Oxidation

- Hydron; propanedioate, specifically in the form of 1,2-propanediol, is used in selective catalytic oxidation to produce valuable chemicals. A study highlights the use of Sn(IV) doping MCM-41 supported Pd nanoparticles as an effective catalyst for converting 1,2-propanediol to pyruvic acid, a significant process in biomass conversion (Feng et al., 2019).

Biochemical Production and Recovery

- Propanediols like 1,3-propanediol have wide applications and can be biologically produced. The recovery and purification of these compounds from fermentation broths are crucial, with methods like evaporation, distillation, and membrane filtration being studied for their effectiveness (Xiu & Zeng, 2008).

Refrigeration Applications

- Hydrocarbon mixtures, including propanediols, are being explored as alternative refrigerants in systems like domestic refrigerators and automotive air conditioners, replacing HFC-134a. These studies focus on the performance, energy efficiency, and environmental impact of such replacements (Wongwises & Chimres, 2005; Wongwises et al., 2006).

Enhanced Glycerol Utilization

- Research on Lactobacillus diolivorans shows the modulation of redox household through carbon pulses can enhance the formation of 1,3-propanediol, a key chemical in various industries (Lindlbauer et al., 2017).

Catalytic Methods for 1,3-Propanediol

- Studies have reviewed catalysts used for preparing 1,3-propanediol by hydroformylation of ethylene oxide, suggesting future research directions in this area (Su, 2001).

Microbial Production

- Microbial production of diols, including propanediols, is a significant area of research. These studies focus on the biotechnological production of these chemicals from renewable materials, emphasizing the importance of engineered production strains and process optimization (Zeng & Sabra, 2011; Liang et al., 2010).

Genetic Engineering for Enhanced Production

- Genetic engineering techniques are being applied to develop microorganisms for efficient biosynthesis of 1,3-propanediol. This approach offers higher yield and overcomes limitations faced by natural microorganisms (Yang et al., 2018).

Homogeneous Oxidation Reactions

- Homogeneous oxidation reactions of propanediols have been studied for their unique reactivity and potential in producing valuable chemicals under controlled conditions (Díaz et al., 2010).

Aqueous Two-Phase Extraction

- Aqueous two-phase extraction methods are being explored for separating 1,3-propanediol from fermentation broths, highlighting the challenges and innovations in downstream processing (Li et al., 2009).

Enzymatic Catalysis for Chiral Building Blocks

- Research in enzymatic catalysis has shown potential in producing chiral α-hydroxy aldehydes from propanediols, which are vital in synthesizing natural products and synthetic drugs (Blikstad et al., 2013).

Water-Tolerant Lewis Acid Catalysts

- Studies on ceria as a heterogeneous Lewis acid catalyst demonstrate its utility in hydrolysis reactions, offering environmentally friendly and practical solutions for chemical synthesis (Wang et al., 2013).

Propane Dehydrogenation

- Investigations into the dehydrogenation of propane with PtSnNa/ZSM-5 catalysts reveal insights into catalytic properties and reaction dynamics, crucial for industrial applications (Zhang et al., 2006).

Microbial Production: Opportunities and Challenges

- Comprehensive reviews on the microbial production of 1,3-propanediol discuss the latest advancements, opportunities, and challenges in this field, especially regarding the use of crude glycerol and downstream processing (Saxena et al., 2009).

Volumetric Properties in Aqueous Solutions

- Research on the density and volumetric properties of aqueous solutions of 1,2-propanediol provides insights into solute-solvent interactions and the influence on water structure (Makarov et al., 2016).

Polymer Membrane Preparation

- Studies on the use of propanedioic acid in the preparation of poly(phthalazine ether sulfone ketone) membranes show promising results for ultrafiltration applications, offering advancements in membrane technology (Qin et al., 2015).

Selective Oxidation to Lactic Acid

- Gold-based nanoparticulate catalysts have been used for the selective oxidation of 1,2-propanediol to lactic acid under mild conditions, a crucial step in the sustainable production of biodegradable polymers (Ryabenkova et al., 2013).

Hydrolysis Kinetics for Separation

- The hydrolysis kinetics of 2-propyl-1,3-dioxane, important for the separation of 1,3-propanediol in downstream processes, has been experimentally studied to improve industrial production efficiency (Qi et al., 2012).

Eigenschaften

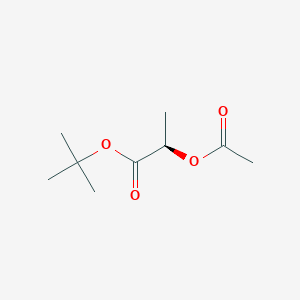

IUPAC Name |

hydron;propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].C(C(=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydron;propanedioate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride](/img/structure/B177658.png)

![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)

![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)

![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)